molecular formula C18H12Cl2INO2 B5101247 N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)furan-2-carboxamide

N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)furan-2-carboxamide

Cat. No.: B5101247
M. Wt: 472.1 g/mol
InChI Key: YGBSBOCNCLXDOV-UHFFFAOYSA-N
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Description

N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides. This compound is characterized by the presence of chloro and iodo substituents on the phenyl rings, which can significantly influence its chemical properties and reactivity.

Properties

IUPAC Name

N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2INO2/c1-10-12(3-2-4-13(10)19)16-7-8-17(24-16)18(23)22-15-6-5-11(21)9-14(15)20/h2-9H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBSBOCNCLXDOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach might include:

    Formation of the Furan Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: Introduction of chloro and iodo groups on the phenyl rings can be done via halogenation reactions.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of halogens, it can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the functional groups.

    Coupling Reactions: The iodo group can be involved in coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Halogenation: Chlorine or iodine reagents under controlled conditions.

    Amidation: Carboxylic acid derivatives and amines, often with catalysts.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, substitution reactions might yield derivatives with different substituents on the phenyl rings.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the development of new materials or as a precursor in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)furan-2-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-5-(3-chlorophenyl)furan-2-carboxamide
  • N-(4-iodophenyl)-5-(3-chlorophenyl)furan-2-carboxamide
  • N-(2-chloro-4-iodophenyl)-5-phenylfuran-2-carboxamide

Uniqueness

The unique combination of chloro and iodo substituents on the phenyl rings of N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)furan-2-carboxamide can result in distinct chemical properties and reactivity compared to similar compounds

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